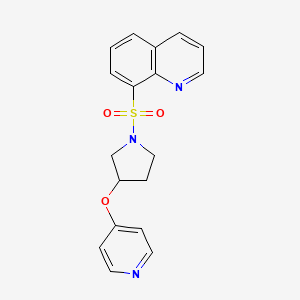

8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

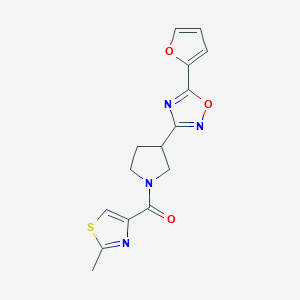

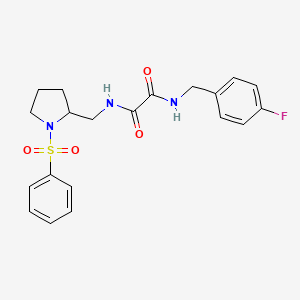

The synthesis of compounds like “8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline” often involves the use of the pyrrolidine ring, a five-membered nitrogen heterocycle . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to a pyridine ring via an oxygen atom and a sulfonyl group. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Aplicaciones Científicas De Investigación

Anti-inflammatory Potential

Quinolines, including compounds structurally related to 8-((3-(Pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)quinoline, have been explored for their anti-inflammatory properties. Sulfonamide and sulfonate derivatives of quinoline have demonstrated significant anti-inflammatory activity by inhibiting reactive oxygen species (ROS) produced from phagocytes in human blood. Among various synthesized compounds, certain derivatives exhibited enhanced anti-inflammatory activity compared to standard anti-inflammatory drugs like ibuprofen, indicating their potential as new therapeutic agents in controlling inflammation (Bano et al., 2020).

Antiproliferative Activity

Pyrrolo[3,2-f]quinoline derivatives have been synthesized and tested for their antiproliferative effects against cancer cell lines, particularly those derived from leukemias. These compounds, characterized by an angular aromatic tricyclic system and a methanesulfon-anisidide side chain, have shown cell growth inhibitory properties. The activity does not primarily rest on the stimulation of topoisomerase II poisoning, suggesting other mechanisms of action might be involved, which opens new avenues for cancer therapy research (Ferlin et al., 2001).

Novel Synthesis Methods

Innovative synthesis methods for producing quinoline derivatives, including 8-sulfonyl quinolines, have been developed. For instance, a divergent reaction pathway under ultrasound irradiation has been explored for the one-pot, three-component synthesis of novel 4H-pyrano[3,2-h]quinoline derivatives. These methods offer improvement in rates and yields compared to traditional synthesis methods, highlighting the potential for efficient production of quinoline derivatives for biological testing (Al-Bogami et al., 2013).

Caspase-3 Inhibitory Activity

Research into the synthesis of 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines has identified compounds with potent inhibitory activity against caspase-3, an enzyme critical in the execution phase of cell apoptosis. This discovery suggests the therapeutic potential of these compounds in diseases where caspase-3 plays a significant role, such as in certain neurodegenerative diseases and cancer (Kravchenko et al., 2005).

Ligand and Metallic Derivative Synthesis

The synthesis and characterization of 8-quinoline based ligands, demonstrating the importance of π–π stacking interactions in the formation of complex structures, have been documented. Such ligands, especially when functionalized with various substituents, show promise in the development of novel metallic derivatives with potential applications in catalysis, molecular recognition, and as building blocks for supramolecular assemblies (Semeniuc et al., 2010).

Biological Active Hybrid Compounds

Sulfonamide-based hybrid compounds, incorporating quinoline among other pharmacologically active scaffolds, have been reviewed for their broad spectrum of biological activities. These activities include antibacterial, anti-carbonic anhydrase, and antitumor effects. The structural diversity and synthetic versatility of quinoline make it a privileged scaffold in the design and development of new therapeutic agents (Ghomashi et al., 2022).

Propiedades

IUPAC Name |

8-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonylquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3S/c22-25(23,17-5-1-3-14-4-2-9-20-18(14)17)21-12-8-16(13-21)24-15-6-10-19-11-7-15/h1-7,9-11,16H,8,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCWFGLZOGJPGFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=CC=NC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-5-methyl-3-isoxazolecarboxylate](/img/structure/B3016024.png)

![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3016027.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide](/img/structure/B3016028.png)

![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(5-chloro-2,4-dimethoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B3016032.png)

![2-bromo-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B3016033.png)

![N-Tert-butyl-4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxamide](/img/structure/B3016034.png)

![2-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine](/img/structure/B3016042.png)

![Ethyl 2-[[2-[2-(3-fluorophenyl)acetyl]oxyacetyl]amino]benzoate](/img/structure/B3016044.png)